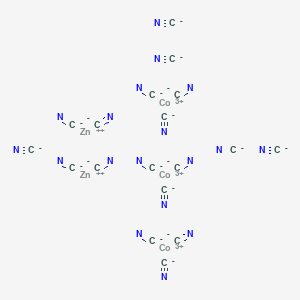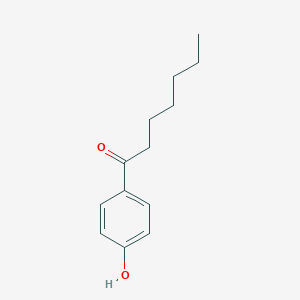
Osmium(III) chloride hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Osmium(III) chloride hydrate, also known as OsCl3·xH2O, is an inorganic compound composed of osmium, chlorine, and water molecules. It is a yellow-brown crystalline solid that is odorless and has a melting point of approximately 175 °C. It is soluble in water, ethanol, and methanol and is insoluble in benzene, acetic acid, and acetone. This compound is used in a variety of scientific and industrial applications, including as a catalyst in organic synthesis, as a reagent in analytical chemistry, and as a source of osmium in the production of osmium-containing compounds.
Scientific Research Applications
Biosensor Fabrication : Osmium complexes, such as 1,4,8,12-tetraazacyclotetradecane osmium(III) chloride, have been used in the fabrication of highly sensitive glucose biosensors. These biosensors can selectively detect glucose with high sensitivity, low detection limit, and fast response time, and have been successfully applied to glucose determination in human plasma (Salimi et al., 2009).
Study of Oxidation States : Osmium(III) chloride plays a role in the study of isomer preferences in various oxidation states of osmium. This research helps in understanding the chemical behaviors of osmium in different states (Pramanik et al., 1991).
Microbial Research : Chloropentaammineosmium(III) chloride has been used in studying the binding properties of Bacillus subtilis walls. This research supports understanding the metal ion-binding capacity of microbial walls (Beveridge & Jack, 1982).
Antiproliferative Properties : Osmium(III) complexes, like [(DMSO)2H][trans-OsIIICl4(DMSO)2], have been explored for their antiproliferative properties in human cell lines. These studies contribute to the potential development of new therapeutic agents (Cebrián-Losantos et al., 2007).
Spectrophotometric Determination : The compound's reactivity with tin(II) chloride and rhodamine B has been studied for the sensitive spectrophotometric determination of osmium, highlighting its applications in analytical chemistry (Balcerzak, 1988).
Osmium-Catalyzed Reactions : Osmium(III) chloride has been used as a catalyst in selective oxidations of methane and ethane with hydrogen peroxide. This research demonstrates its potential application in industrial and synthetic chemistry processes (Yuan et al., 2007).
Mechanism of Action
Target of Action
Osmium(III) chloride hydrate, with the chemical formula OsCl3·xH2O , is an inorganic compound of osmium metal and chlorine. The primary target of this compound is the respiratory system . It has been used as a precursor material for the production of dichlorodihydridoosmium complex compounds and other compounds .
Mode of Action
The osmium-based complexes have recently attracted significant attention as potential anticancer drugs due to their diverse cytotoxic activities and other remarkable properties This aquated species then reacts with the N7 site of guanine .
Biochemical Pathways
It is known that the compound interacts with the dna molecule, specifically at the n7 site of guanine . This interaction can potentially disrupt the normal functioning of the DNA molecule, leading to cell death, which is a desirable outcome in the context of cancer treatment.
Pharmacokinetics
Given its use as a precursor for the synthesis of other compounds , it is likely that its bioavailability and pharmacokinetics are influenced by the properties of the resulting compounds.
Result of Action
The result of the action of this compound is the production of more reactive species that can interact with DNA molecules . This interaction can lead to cell death, which is beneficial in the context of cancer treatment.
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
Osmium(III) chloride hydrate plays a significant role in biochemical reactions. It is used for preparing osmium compounds and complexes
Molecular Mechanism
The molecular mechanism of this compound involves its hydrolysis to produce a more reactive aquated species . This species then reacts with the N7 site of guanine
properties
IUPAC Name |
trichloroosmium;hydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3ClH.H2O.Os/h3*1H;1H2;/q;;;;+3/p-3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHHOLOMEVBPRQY-UHFFFAOYSA-K |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.Cl[Os](Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl3H2OOs |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10583435 |
Source


|
| Record name | Trichloroosmium--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10583435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
14996-60-2 |
Source


|
| Record name | Trichloroosmium--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10583435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Osmium (III) chloride hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

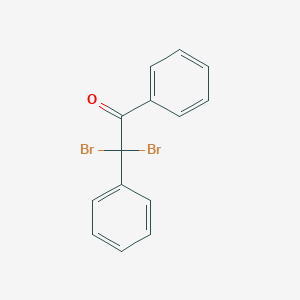

![1H-Pyrazole, 3-(4-chlorophenyl)-4,5-dihydro-1-[4-(methylsulfonyl)phenyl]-](/img/structure/B84647.png)
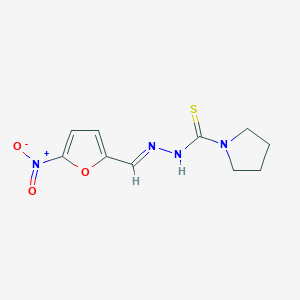
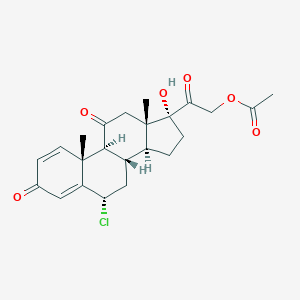
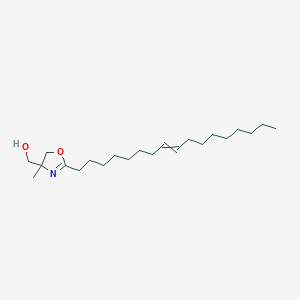

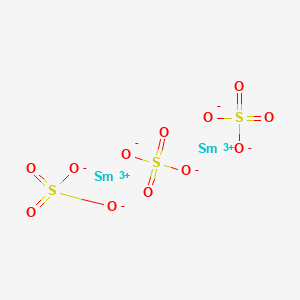
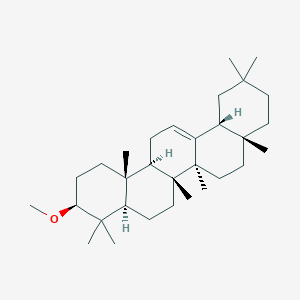
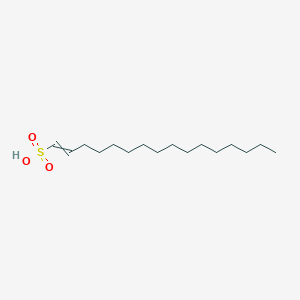
![(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]pentanoyl]amino]hexanoic Acid](/img/structure/B84660.png)

